molecular formula C11H17N3O B2440675 1-[1-(4-Aminophenyl)ethyl]-3,3-dimethylurea CAS No. 1501190-03-9

1-[1-(4-Aminophenyl)ethyl]-3,3-dimethylurea

Cat. No.: B2440675
CAS No.: 1501190-03-9
M. Wt: 207.277
InChI Key: FSJYRIMHHARDDT-UHFFFAOYSA-N
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Description

1-[1-(4-Aminophenyl)ethyl]-3,3-dimethylurea is an organic compound with the molecular formula C11H17N3O It is a derivative of urea, featuring an aminophenyl group and a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Aminophenyl)ethyl]-3,3-dimethylurea typically involves the reaction of 4-aminophenylethylamine with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Aminophenyl)ethyl]-3,3-dimethylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[1-(4-Aminophenyl)ethyl]-3,3-dimethylurea has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[1-(4-Aminophenyl)ethyl]-3,3-dimethylurea involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The compound’s effects are mediated through its binding to active sites on target proteins, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(4-Aminophenyl)ethyl]-3,3-dimethylurea
  • 1-[(1S)-1-(4-aminophenyl)ethyl]-3,3-dimethylurea
  • Ethyl 4-Aminophenyl-1-phenethylpiperidine

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-(4-aminophenyl)ethyl]-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8(13-11(15)14(2)3)9-4-6-10(12)7-5-9/h4-8H,12H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJYRIMHHARDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N)NC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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